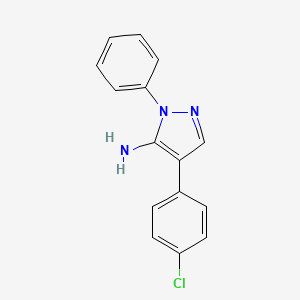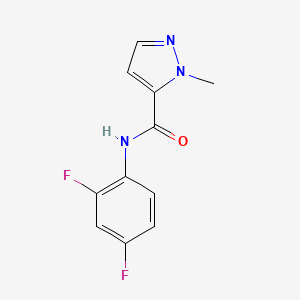![molecular formula C7H13NOS B2417807 7-Thia-1-azaspiro[4.4]nonan-4-ol CAS No. 1888495-64-4](/img/structure/B2417807.png)
7-Thia-1-azaspiro[4.4]nonan-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thia-1-azaspiro[4.4]nonan-4-ol is a spirocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its ring system.
Applications De Recherche Scientifique
7-Thia-1-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been developed to target egfr and/or braf v600e , which are key proteins involved in cell signaling pathways that regulate cell growth and survival.
Mode of Action
The exact mode of action of 7-Thia-1-azaspiro[4Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity and influencing cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by 7-Thia-1-azaspiro[4If it targets egfr and/or braf v600e as suggested, it could potentially influence pathways such as the mapk/erk pathway, which plays a crucial role in regulating cell proliferation, differentiation, and survival .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination .
Result of Action
The molecular and cellular effects of 7-Thia-1-azaspiro[4It is known as a novel anti-tumor agent that has shown promise in preclinical and clinical trials, suggesting that it may have cytotoxic effects on tumor cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 7-Thia-1-azaspiro[4Factors such as temperature, ph, and the presence of other molecules can potentially affect the stability and activity of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Thia-1-azaspiro[4.4]nonan-4-ol typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor containing both sulfur and nitrogen functionalities. For example, a precursor such as 2-mercaptoethylamine can be reacted with a suitable dihalide under basic conditions to form the spirocyclic ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
7-Thia-1-azaspiro[4.4]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrogen atom can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Thia-4-azaspiro[4.4]nonane: Similar spirocyclic structure but lacks the hydroxyl group.
7-Thia-1-azaspiro[4.5]decane: Larger ring system with similar functional groups.
1-Thia-4-azaspiro[5.5]undecane: Contains an additional carbon atom in the ring system.
Uniqueness
7-Thia-1-azaspiro[4.4]nonan-4-ol is unique due to its specific ring size and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties. The hydroxyl group also provides additional reactivity, making it a versatile compound for various applications .
Propriétés
IUPAC Name |
7-thia-1-azaspiro[4.4]nonan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c9-6-1-3-8-7(6)2-4-10-5-7/h6,8-9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONUWACGYCYREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1O)CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2417724.png)
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2417728.png)

![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)
![N-{[4-(4-bromophenyl)-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2417733.png)



![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2417741.png)
![2-(methylsulfonyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2417742.png)
![(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide](/img/structure/B2417743.png)


![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]quinoline-8-sulfonamide](/img/structure/B2417747.png)
